molecular formula C18H21N3O2 B3855698 2-(2-isopropyl-5-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

2-(2-isopropyl-5-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No.: B3855698
M. Wt: 311.4 g/mol
InChI Key: PHQQGKMTFFYWSU-RGVLZGJSSA-N
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Description

2-(2-isopropyl-5-methylphenoxy)-N’-(3-pyridinylmethylene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a methylphenoxy group, and a pyridinylmethylene group attached to an acetohydrazide backbone. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’-(3-pyridinylmethylene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 2-isopropyl-5-methylphenol using an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-pyridinecarboxaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)-N’-(3-pyridinylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-isopropyl-5-methylphenoxy)-N’-(3-pyridinylmethylene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N’-(3-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropyl-5-methylphenoxy)-N’-(2-pyridinylmethylene)acetohydrazide
  • 2-(2-isopropyl-5-methylphenoxy)-N’-(4-pyridinylmethylene)acetohydrazide
  • 2-(2-isopropyl-5-methylphenoxy)-N’-(3-pyridinylmethylene)propionohydrazide

Uniqueness

2-(2-isopropyl-5-methylphenoxy)-N’-(3-pyridinylmethylene)acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13(2)16-7-6-14(3)9-17(16)23-12-18(22)21-20-11-15-5-4-8-19-10-15/h4-11,13H,12H2,1-3H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQQGKMTFFYWSU-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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